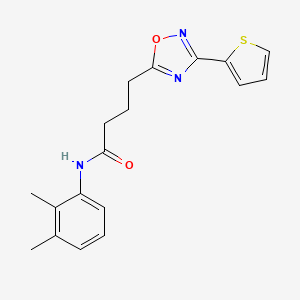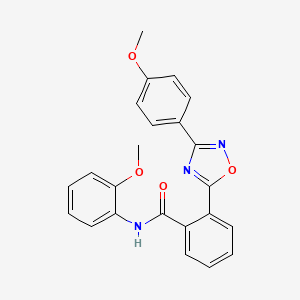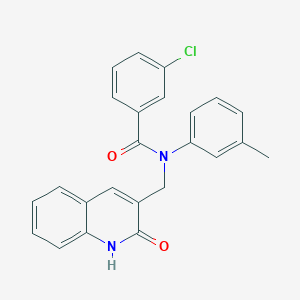
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of specific enzymes or proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of certain kinases and phosphatases that are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the aggregation of beta-amyloid peptides that are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects on biological systems. This compound has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) that are involved in oxidative stress and inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity towards specific enzymes or proteins, which makes it a useful tool for studying the role of these molecules in various biological processes. Another advantage is its fluorescent properties, which make it a useful probe for the detection of specific biomolecules in biological systems. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several potential future directions. One of the directions is the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the development of new fluorescent probes for the detection of specific biomolecules in biological systems. Additionally, this compound can be further studied for its potential applications in materials science, such as the development of new sensors or optoelectronic devices.
Conclusion:
In conclusion, N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and to develop new applications for it.
合成法
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is synthesized using a specific method that involves the reaction between 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid and n-butylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain pure N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.
科学的研究の応用
N-butyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a fluorescent probe for the detection of specific biomolecules in biological systems.
特性
IUPAC Name |
N-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-4-10-17-14(20)8-9-15-18-16(19-22-15)12-6-5-7-13(11-12)21-2/h5-7,11H,3-4,8-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXBOXAQWSEMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)
![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)






